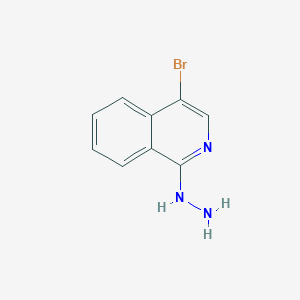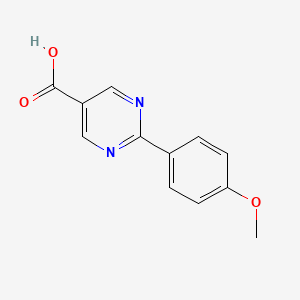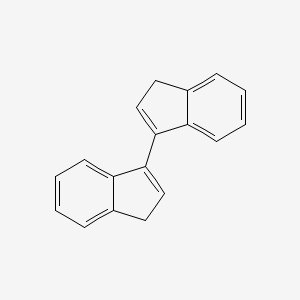
4-bromo-N-methylisoquinolin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-methylisoquinolin-1-amine is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.1 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methylisoquinolin-1-amine typically involves the bromination of isoquinoline derivatives. One common method involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions include the presence of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN). The bromination step introduces a bromine atom into the isoquinoline ring, resulting in the formation of 4-bromoisoquinoline, which can then be methylated to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed reactions and bromination processes are common in industrial settings due to their efficiency and selectivity. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-methylisoquinolin-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation can produce N-oxides.
Applications De Recherche Scientifique
4-Bromo-N-methylisoquinolin-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the biological activity of isoquinoline derivatives, including their interactions with enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-bromo-N-methylisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For instance, isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoisoquinoline: Similar in structure but lacks the N-methyl group.
N-Methylisoquinoline: Similar but lacks the bromine atom.
Isoquinoline: The parent compound without any substitutions.
Uniqueness
4-Bromo-N-methylisoquinolin-1-amine is unique due to the presence of both the bromine atom and the N-methyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromine atom enhances the compound’s reactivity in substitution reactions, while the N-methyl group can influence its interaction with biological targets .
Propriétés
Formule moléculaire |
C10H9BrN2 |
|---|---|
Poids moléculaire |
237.10 g/mol |
Nom IUPAC |
4-bromo-N-methylisoquinolin-1-amine |
InChI |
InChI=1S/C10H9BrN2/c1-12-10-8-5-3-2-4-7(8)9(11)6-13-10/h2-6H,1H3,(H,12,13) |
Clé InChI |
ZYZXWOCELOGOQH-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=C(C2=CC=CC=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


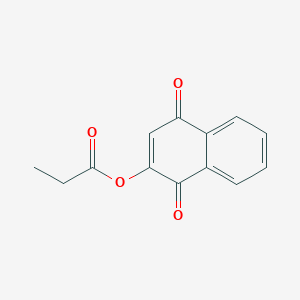

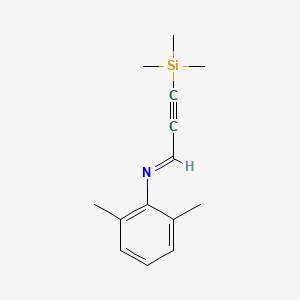
![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)

